molecular formula C18H16O4 B12399697 Antileishmanial agent-8

Antileishmanial agent-8

Cat. No.: B12399697
M. Wt: 296.3 g/mol
InChI Key: SJGWHUYZGDHIFP-YCRREMRBSA-N
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Description

Antileishmanial agent-8 is a compound used in the treatment of leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. This compound has shown significant potential in combating various forms of leishmaniasis, including visceral, cutaneous, and mucocutaneous leishmaniasis. The development of this compound is part of ongoing efforts to find effective and safe treatments for this neglected tropical disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of antileishmanial agent-8 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the use of thiourea derivatives, which are synthesized through the reaction of aryl or alkyl isothiocyanates with primary amines. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Antileishmanial agent-8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Scientific Research Applications

Antileishmanial agent-8 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Employed in the study of Leishmania parasites and their interactions with host cells.

    Medicine: Investigated for its potential as a therapeutic agent for treating leishmaniasis and other parasitic diseases.

    Industry: Utilized in the development of new pharmaceuticals and diagnostic tools

Mechanism of Action

The mechanism of action of antileishmanial agent-8 involves multiple molecular targets and pathways. It primarily disrupts the cell membrane integrity of Leishmania parasites, leading to cell lysis and death. The compound also interferes with key metabolic pathways, such as the synthesis of essential lipids and proteins. Additionally, this compound induces oxidative stress within the parasite, further contributing to its antileishmanial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Antileishmanial Agent-8

This compound is unique due to its broad-spectrum activity against various forms of leishmaniasis and its ability to target multiple pathways within the parasite. Unlike some other antileishmanial agents, it has shown lower toxicity and fewer side effects, making it a promising candidate for further development and clinical use .

Properties

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

(E)-3-[2-(4-hydroxyphenyl)-3-methyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid

InChI

InChI=1S/C18H16O4/c1-11-15-10-12(3-9-17(20)21)2-8-16(15)22-18(11)13-4-6-14(19)7-5-13/h2-11,18-19H,1H3,(H,20,21)/b9-3+

InChI Key

SJGWHUYZGDHIFP-YCRREMRBSA-N

Isomeric SMILES

CC1C(OC2=C1C=C(C=C2)/C=C/C(=O)O)C3=CC=C(C=C3)O

Canonical SMILES

CC1C(OC2=C1C=C(C=C2)C=CC(=O)O)C3=CC=C(C=C3)O

Origin of Product

United States

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